N-(4-(3-Fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide
CAS No.:
Cat. No.: VC16248349
Molecular Formula: C14H12FN3O5
Molecular Weight: 321.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12FN3O5 |
|---|---|
| Molecular Weight | 321.26 g/mol |
| IUPAC Name | N-[4-(3-fluoro-4-nitrophenoxy)pyridin-2-yl]-2-methoxyacetamide |
| Standard InChI | InChI=1S/C14H12FN3O5/c1-22-8-14(19)17-13-7-10(4-5-16-13)23-9-2-3-12(18(20)21)11(15)6-9/h2-7H,8H2,1H3,(H,16,17,19) |
| Standard InChI Key | IYZVTNJFPJFISC-UHFFFAOYSA-N |
| Canonical SMILES | COCC(=O)NC1=NC=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])F |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name, N-(4-(3-fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide, reflects its substitution pattern (Table 1) . The pyridine ring serves as the central scaffold, with electron-withdrawing groups (fluoro and nitro) on the phenoxy substituent and a methoxyacetamide group contributing to its polarity.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1337931-76-6 |
| Molecular Formula | |
| Molecular Weight | 321.265 g/mol |
| Synonyms | None beyond systematic name |
The nitro group at the 4-position of the phenyl ring enhances electrophilicity, potentially facilitating nucleophilic substitution reactions . The fluorine atom, a common bioisostere for hydrogen, may improve metabolic stability or binding affinity in biological systems .
Synthesis and Manufacturing
While no direct synthesis protocol for N-(4-(3-fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide is documented in the reviewed sources, plausible routes can be inferred from analogous compounds. A three-step strategy might involve:
-
Nucleophilic Aromatic Substitution: Reacting 4-nitropyridin-2-ol with 3-fluoro-4-nitrofluorobenzene under basic conditions to form the phenoxy-pyridine intermediate .
-
Amide Formation: Treating the intermediate with methoxyacetyl chloride in the presence of a coupling agent (e.g., HATU or DCC) to introduce the acetamide group .
-
Purification: Isolation via column chromatography or recrystallization to achieve >95% purity .
Patents such as US8461179B1 highlight the use of similar pyridine derivatives in kinase inhibitor synthesis, suggesting that this compound could serve as a precursor in multi-step drug development workflows .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is likely moderate in polar aprotic solvents (e.g., DMSO, DMFA) due to the nitro and methoxy groups, but poor in water. Stability under ambient conditions is expected, though the nitro group may render it sensitive to strong reducing agents or prolonged UV exposure .
Spectroscopic Data
While experimental spectra are unavailable, predicted characteristics include:
-
IR: Strong absorbance at ~1,520 cm (NO asymmetric stretch) and ~1,250 cm (C-O-C stretch) .
-
NMR: Distinct signals for the pyridine H-3 proton (~8.5 ppm) and methoxy group (~3.4 ppm) .
Research Gaps and Future Directions
Despite its intriguing structure, N-(4-(3-fluoro-4-nitrophenoxy)pyridin-2-yl)-2-methoxyacetamide remains understudied. Critical research needs include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume